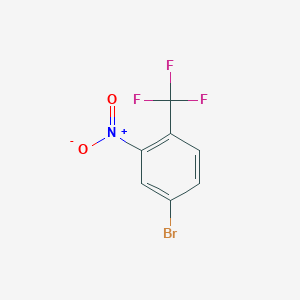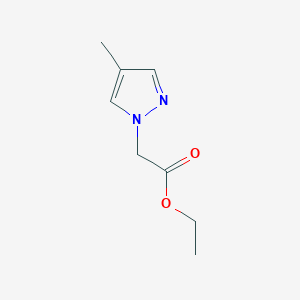
ethyl (4-methyl-1H-pyrazol-1-yl)acetate
描述
Ethyl (4-methyl-1H-pyrazol-1-yl)acetate is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
作用机制
Target of Action
Ethyl (4-methyl-1H-pyrazol-1-yl)acetate is a complex compound with potential biological activity. Pyrazole derivatives, which include this compound, have been found to interact with various biological targets .
Mode of Action
Pyrazole derivatives have been reported to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Pyrazole derivatives have been reported to influence various biochemical pathways .
Result of Action
Pyrazole derivatives have been reported to have various biological activities .
生化分析
Biochemical Properties
Ethyl (4-methyl-1H-pyrazol-1-yl)acetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as acetylcholinesterase, which is crucial for the breakdown of the neurotransmitter acetylcholine . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine in the synaptic cleft. This inhibition can have various physiological effects, including enhanced neural transmission and potential therapeutic applications in neurodegenerative diseases.
Cellular Effects
This compound has been observed to influence various cellular processes and functions. In particular, this compound affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound has been found to alter the expression of genes related to oxidative stress and inflammation, suggesting its potential role in modulating cellular responses to stress and injury.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound has been shown to bind to the active site of acetylcholinesterase, leading to the inhibition of the enzyme’s activity . The binding of this compound to acetylcholinesterase is facilitated by hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Furthermore, this compound has been found to influence gene expression by modulating the activity of transcription factors such as NF-κB, which plays a key role in regulating the expression of genes involved in inflammation and immune responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been studied in both in vitro and in vivo models. In vitro studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, while in vivo studies have demonstrated its potential to modulate physiological processes such as neural transmission and immune responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to enhance neural transmission and improve cognitive function in animal models of neurodegenerative diseases . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the compound’s ability to inhibit acetylcholinesterase and disrupt normal cellular processes. Therefore, careful consideration of dosage is essential when evaluating the therapeutic potential of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to neurotransmitter metabolism and oxidative stress . This compound interacts with enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. Additionally, this compound has been found to modulate the activity of enzymes involved in oxidative stress, such as superoxide dismutase and catalase. These interactions can influence metabolic flux and alter the levels of metabolites involved in cellular responses to stress and injury.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins . This compound has been shown to interact with membrane transporters such as P-glycoprotein, which plays a role in the efflux of xenobiotics from cells. Additionally, this compound can bind to plasma proteins, which can influence its distribution and accumulation in different tissues. These interactions are crucial for determining the bioavailability and therapeutic potential of this compound.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . This compound has been found to localize to the cytoplasm and nucleus of cells, where it can interact with various biomolecules. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles. These localization patterns are important for understanding the molecular mechanisms underlying the compound’s effects on cellular function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-methyl-1H-pyrazol-1-yl)acetate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. One common method includes the reaction of ethyl acetoacetate with 4-methyl-1H-pyrazole in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
化学反应分析
Types of Reactions
Ethyl (4-methyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include pyrazole carboxylic acids, alcohols, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Ethyl (4-methyl-1H-pyrazol-1-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
相似化合物的比较
Similar Compounds
- Ethyl 1H-pyrazol-1-ylacetate
- Methyl 1H-pyrazol-1-ylacetate
- Ethyl 3-methyl-1H-pyrazol-1-ylacetate
Uniqueness
Ethyl (4-methyl-1H-pyrazol-1-yl)acetate is unique due to the presence of the 4-methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous in certain applications .
属性
IUPAC Name |
ethyl 2-(4-methylpyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-8(11)6-10-5-7(2)4-9-10/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLOOZLDNTYMKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591295 | |
| Record name | Ethyl (4-methyl-1H-pyrazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179961-81-9 | |
| Record name | Ethyl (4-methyl-1H-pyrazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


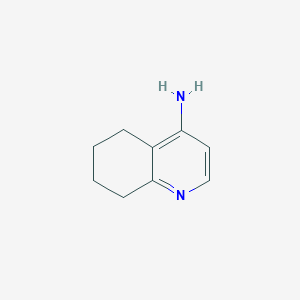
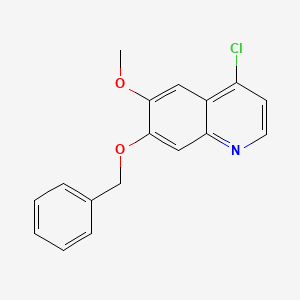
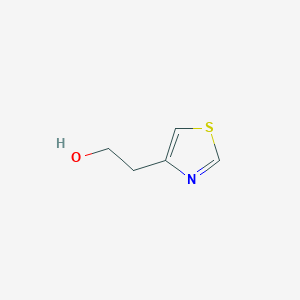
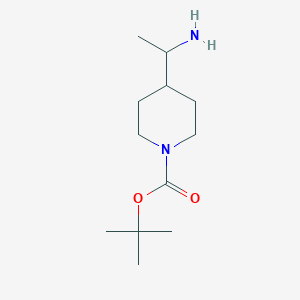
![Spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride](/img/structure/B1289326.png)

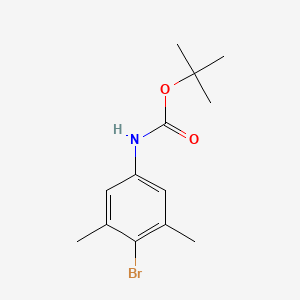

![3-[(4-Cyanophenyl)sulfanyl]propanoic acid](/img/structure/B1289337.png)
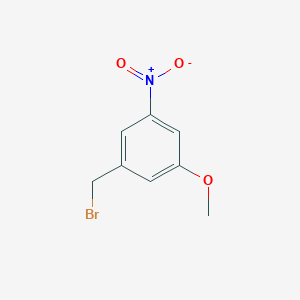

![Benzo[d]oxazole-4-carboxamide](/img/structure/B1289350.png)

